tert-butyl N-(2-methylpyridin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2-methylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine, 2-methyl-4-aminopyridine.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-methylpyridin-4-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amine groups in drug molecules during synthesis. This ensures that the amine groups do not react with other reagents, allowing for the selective modification of other functional groups .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylpyridin-4-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule being synthesized.
Comparison with Similar Compounds
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Comparison: tert-Butyl N-(2-methylpyridin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-methylpyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQHZAEXXBEGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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